molecular formula C16H15N3O B5710577 2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol

2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B5710577
M. Wt: 265.31 g/mol
InChI Key: HHPYFSKDDVZFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol is a compound of interest due to its structural components, which include a 1,2,4-triazole ring, a phenol group, and ethyl and phenyl substituents. These components suggest the compound might have interesting chemical and physical properties, making it a subject of research in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar triazole derivatives usually involves multistep organic reactions, including cyclization, substitution, and condensation processes. For instance, the synthesis of triazole derivatives can be achieved through methods such as the [3+2] cycloaddition reaction, utilizing azides and alkynes in the presence of a catalyst to form the triazole ring (Guan et al., 2009).

Future Directions

Given the broad biological activities and the importance of the triazole scaffold, the discovery and development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry . These compounds could be the best inhibitors for certain viruses and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

2-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-15-17-16(13-10-6-7-11-14(13)20)19(18-15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPYFSKDDVZFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol

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